Product packaging for 3,4',5-Trismethoxybenzophenone(Cat. No.:CAS No. 94709-12-3)

3,4',5-Trismethoxybenzophenone

Cat. No.: B1604346
CAS No.: 94709-12-3
M. Wt: 272.29 g/mol
InChI Key: ZICXUWQPVOZNHU-UHFFFAOYSA-N
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Description

Contextualization within Benzophenone (B1666685) Chemistry

Benzophenones are a class of organic compounds characterized by a diphenyl ketone core structure, (C₆H₅)₂CO. wikipedia.org This fundamental scaffold is found in various natural products and serves as a crucial building block in organic synthesis. wikipedia.orgresearchgate.net Benzophenones are known for their applications as photoinitiators, in perfumes, and as versatile intermediates in the synthesis of pharmaceuticals. researchgate.netnih.gov The parent compound, benzophenone, is a white solid that is soluble in organic solvents. wikipedia.org

The chemical properties and biological activities of benzophenone derivatives are significantly influenced by the nature and position of substituents on the two phenyl rings. mdpi.comnih.gov 3,4',5-Trismethoxybenzophenone, with its three methoxy (B1213986) groups at specific positions, is a prime example of how substitution patterns dictate the compound's function. ontosight.ai The presence of these methoxy groups alters the electronic and steric properties of the molecule, influencing its reactivity and interactions with biological targets. ontosight.ai

Overview of Historical and Contemporary Research Significance

Historically, research on benzophenones has been extensive, covering their synthesis, photochemical properties, and wide-ranging applications. wikipedia.orgresearchgate.netorgsyn.org The synthesis of benzophenone itself can be achieved through methods like the Friedel-Crafts acylation of benzene (B151609) with benzoyl chloride. wikipedia.orgorgsyn.org

In recent years, the focus has increasingly shifted towards substituted benzophenones due to their potential as biologically active agents. researchgate.netnih.gov this compound has emerged as a compound of interest in medicinal chemistry. ontosight.ai Research has highlighted its potential as an antioxidant, anti-inflammatory, and antimicrobial agent. ontosight.ai Furthermore, studies have investigated its antiproliferative activity against various human tumor cell lines, demonstrating its potential as a lead compound in cancer research. biomol.comresearchgate.netcore.ac.uk

Analogues and Derivatives of this compound in Academic Research

The exploration of analogues and derivatives is a common strategy in medicinal chemistry to enhance the potency and refine the pharmacological profile of a lead compound. In the context of this compound, researchers have synthesized and evaluated a variety of related structures.

One notable analogue is resveratrol (B1683913), a natural polyphenolic compound. biomol.com Studies have shown that converting the hydroxyl groups of resveratrol to methyl ethers, as seen in trismethoxy resveratrol, enhances the inhibition of cell growth. biomol.com this compound is considered an analog of trismethoxy resveratrol and has demonstrated greater potency in inhibiting the growth of human tumor cell lines. biomol.com

The synthesis of novel benzophenone-benzimidazole derivatives has also been a subject of research, with evaluations of their angioprotective and anti-tumor activities. researchgate.net Additionally, the synthesis of various substituted benzophenone analogs with methyl, chloro, and fluoro groups has been undertaken to explore their cytotoxic and anti-proliferative effects against different cancer cell lines. nih.gov

Derivatives of 3,4,5-trimethoxybenzoic acid and 3,4,5-trimethoxycinnamic acid have also been synthesized and studied for a range of biological activities, including effects on the central nervous system and as potential antitumor and antiviral agents. nih.govnih.gov These studies underscore the importance of the trimethoxy substitution pattern in designing new therapeutic agents.

Current Research Gaps and Future Academic Perspectives

Despite the promising findings, several research gaps remain in the study of this compound. While its in vitro activities have been documented, more extensive in vivo studies are needed to validate its therapeutic potential and to understand its pharmacokinetic and pharmacodynamic properties. The precise molecular mechanisms underlying its biological effects, such as its interaction with specific cellular targets, require further elucidation. For instance, while it is known to be a potent tubulin assembly inhibitor, the specifics of this interaction could be explored in greater detail. szabo-scandic.comtargetmol.com

Future academic research is likely to focus on several key areas. The design and synthesis of new analogues with improved potency, selectivity, and drug-like properties will continue to be a priority. nih.gov Structure-activity relationship (SAR) studies will be crucial in guiding the rational design of these new compounds. nih.gov Furthermore, exploring the potential of this compound and its derivatives in combination therapies for cancer and other diseases could be a fruitful avenue of investigation. The development of advanced drug delivery systems to enhance the bioavailability and targeted delivery of these compounds also represents a significant area for future research.

Compound Information Table

Compound Name
This compound
(3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone
Benzophenone
Diphenyl ketone
Benzoylbenzene
Resveratrol
Trismethoxy resveratrol
3,4,5-trimethoxybenzoic acid
3,4,5-trimethoxycinnamic acid
Benzimidazole
Ketoprofen
Tolcapone
Fenofibrate

Chemical Data Table

IdentifierValue
IUPAC Name (3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone
CAS Number 94709-12-3 biomol.comszabo-scandic.com
Molecular Formula C₁₆H₁₆O₄ biomol.comszabo-scandic.com
Molecular Weight 272.3 g/mol biomol.comszabo-scandic.com
Purity >95% biomol.com
Formulation Crystalline solid biomol.com
λmax 222, 290 nm biomol.com
Solubility DMF: 30 mg/ml, DMSO: 20 mg/ml, DMF:PBS (pH 7.2) (1:3): 0.1 mg/ml biomol.com
InChI Key ZICXUWQPVOZNHU-UHFFFAOYSA-N biomol.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O4 B1604346 3,4',5-Trismethoxybenzophenone CAS No. 94709-12-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-dimethoxyphenyl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-18-13-6-4-11(5-7-13)16(17)12-8-14(19-2)10-15(9-12)20-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICXUWQPVOZNHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640559
Record name (3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94709-12-3
Record name (3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivative Design

Established Synthetic Pathways for 3,4',5-Trismethoxybenzophenone

The construction of the this compound framework can be achieved through established organic reactions, primarily variants of the Friedel-Crafts acylation. This method allows for the formation of the key carbon-carbon bond between the two aromatic rings.

Multi-step Organic Reaction Schemes

The synthesis of this compound is typically accomplished through a multi-step process involving the Friedel-Crafts acylation of a suitably substituted aromatic compound with an acyl chloride. rsc.orgnih.gov Two primary retrosynthetic disconnections can be envisaged for this target molecule:

Pathway A: Acylation of 1,3,5-Trimethoxybenzene (B48636)

This pathway involves the reaction of the highly activated 1,3,5-trimethoxybenzene with 4-methoxybenzoyl chloride. The three methoxy (B1213986) groups on 1,3,5-trimethoxybenzene strongly activate the ring towards electrophilic aromatic substitution, directing the incoming acyl group to one of the ortho/para positions. Given the symmetrical nature of 1,3,5-trimethoxybenzene, all unsubstituted positions are equivalent.

Step 1: Preparation of 4-methoxybenzoyl chloride: This can be synthesized from 4-methoxybenzoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂).

Step 2: Friedel-Crafts Acylation: 1,3,5-trimethoxybenzene is treated with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst to yield this compound.

Pathway B: Acylation of Anisole (B1667542)

Alternatively, the synthesis can proceed via the acylation of anisole with 3,5-dimethoxybenzoyl chloride. In this case, the methoxy group of anisole directs the incoming acyl group primarily to the para position due to steric hindrance at the ortho positions.

Step 1: Preparation of 3,5-dimethoxybenzoyl chloride: This acyl chloride is prepared from 3,5-dimethoxybenzoic acid and a chlorinating agent.

Step 2: Friedel-Crafts Acylation: Anisole is acylated with 3,5-dimethoxybenzoyl chloride using a Lewis acid catalyst to form this compound.

The table below summarizes the key reactants for these pathways.

PathwayAromatic SubstrateAcylating Agent
A 1,3,5-Trimethoxybenzene4-Methoxybenzoyl chloride
B Anisole3,5-Dimethoxybenzoyl chloride

Catalyst Applications in Synthesis

The Friedel-Crafts acylation is critically dependent on the use of a catalyst, typically a Lewis acid. nih.gov The catalyst's role is to generate the highly electrophilic acylium ion from the acyl chloride, which then attacks the electron-rich aromatic ring.

Commonly used catalysts for the synthesis of benzophenones include:

Aluminum chloride (AlCl₃): A strong and widely used Lewis acid for Friedel-Crafts reactions. nih.gov

Ferric chloride (FeCl₃): Another effective Lewis acid catalyst.

Other Lewis Acids: Boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and zinc chloride (ZnCl₂) can also be employed. nih.gov

Design and Synthesis of Novel this compound Analogues

The modification of the this compound scaffold is a key strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties.

Strategies for Rational Structural Modification

Rational drug design often involves modifying a lead compound to improve its interaction with a biological target. For this compound analogues, this can involve:

Scaffold Hopping: Replacing the central benzophenone (B1666685) core with other heterocyclic systems while retaining the key pharmacophoric features, such as the 3,4,5-trimethoxyphenyl moiety. For example, 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives have been synthesized as potent enzyme inhibitors. nih.gov

Substitution Pattern Modification: Altering the position and number of methoxy groups on the aromatic rings can significantly impact biological activity.

Introduction of New Functional Groups: Adding other functional groups to the aromatic rings can create new interaction points with the target protein, potentially leading to increased affinity and selectivity.

Targeted Derivatization Approaches (e.g., Importance of Methoxy Groups)

The methoxy groups on the this compound structure are of particular importance for its biological activity. The 3,4,5-trimethoxyphenyl moiety is a recognized pharmacophore in many biologically active compounds, including those with anticancer and enzyme-inhibitory properties. nih.gov

Targeted derivatization strategies often focus on:

Maintaining the 3,4,5-Trimethoxybenzoyl Moiety: This part of the molecule is often kept intact while modifications are made to the other aromatic ring. This is because the 3,4,5-trimethoxy substitution pattern is crucial for binding to certain biological targets.

Bioisosteric Replacement: Replacing one or more methoxy groups with other functional groups that have similar electronic and steric properties (e.g., hydroxyl, amino, or small alkyl groups) to probe the structure-activity relationship.

Conformational Constraint: Introducing structural features that lock the conformation of the molecule can lead to higher affinity for the target. An intramolecular hydrogen bond, for instance, can create a pseudo-ring that constrains the conformation of substituents. nih.gov

Reaction Mechanism Elucidation of Synthetic Pathways

The primary synthetic route to this compound is the Friedel-Crafts acylation, which proceeds via an electrophilic aromatic substitution mechanism.

The mechanism involves the following key steps:

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride (e.g., 4-methoxybenzoyl chloride or 3,5-dimethoxybenzoyl chloride). This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly reactive, resonance-stabilized acylium ion.

Electrophilic Attack: The electron-rich aromatic ring (either 1,3,5-trimethoxybenzene or anisole) acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This step results in the formation of a carbocation intermediate known as an arenium ion or sigma complex. The aromaticity of the ring is temporarily lost in this intermediate.

Deprotonation and Regeneration of Catalyst: A base (typically the [AlCl₄]⁻ complex formed in the first step) removes a proton from the carbon atom that was attacked by the electrophile. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, which can then participate in another catalytic cycle.

The regioselectivity of the reaction is governed by the directing effects of the substituents on the aromatic ring. In the case of 1,3,5-trimethoxybenzene, the three methoxy groups are powerful activating and ortho,para-directing groups, leading to a highly reactive substrate. For anisole, the methoxy group is also activating and ortho,para-directing, with the para-product being favored due to reduced steric hindrance. The electron-donating nature of the methoxy groups stabilizes the positive charge in the arenium ion intermediate, facilitating the reaction.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is a crucial aspect of modern synthetic chemistry, aiming to reduce the environmental impact of chemical processes. fscichem.com Green chemistry focuses on designing products and processes that minimize the use and generation of hazardous substances. hilarispublisher.comnih.gov This involves a set of principles that guide chemists in developing more sustainable synthetic routes. hilarispublisher.com Key areas of focus include the use of benign solvents, alternative energy sources, efficient catalysts, and designing reactions with high atom economy.

Recent progress in the production of benzophenones has emphasized green chemistry to create more environmentally friendly synthesis methods in line with global sustainability objectives. fscichem.com The goal is to invent novel reactions that maximize the desired products while minimizing by-products and to design new synthetic schemes that simplify operations and utilize inherently benign solvents. nih.gov

Atom Economy

A fundamental principle of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. wordpress.comnumberanalytics.com Traditional synthetic routes often generate significant amounts of waste because many atoms from the reactants are not incorporated into the desired product. greenchemistry-toolkit.org By contrast, reactions with high atom economy, such as addition and rearrangement reactions, are inherently more efficient and less wasteful. taylorfrancis.com For example, the industrial synthesis of ibuprofen (B1674241) was redesigned from a six-step process with a 40% atom economy to a three-step process with a 77% atom economy, drastically reducing waste. wordpress.comrsc.org Designing a synthesis for this compound that maximizes atom economy is a primary goal for sustainable production.

Catalysis

Catalytic reactions are preferred over stoichiometric ones because catalysts can increase reaction rates, often function under milder conditions, and can be used in small amounts and recycled, which reduces waste. rsc.orgoatext.com For the synthesis of benzophenone derivatives, various catalytic systems have been explored. One method involves the oxidation of diphenylmethane (B89790) using hydrogen peroxide as a clean oxidant, catalyzed by iron acetate. researchgate.net This approach produced benzophenone with a high yield in a short reaction time under microwave irradiation. researchgate.net Another green method for synthesizing 2,4-dihydroxybenzophenone (B1670367) utilizes a recyclable BiCl₃ or a composite HZSM-5 zeolite catalyst, achieving high purity and yield with minimal environmental pollution. google.com The development of reusable nanocatalysts also represents a significant advancement in this area. rsc.orgscielo.org.za

Alternative Solvents and Solvent-Free Conditions

Traditional organic synthesis often relies on volatile organic compounds (VOCs) as solvents, which can be toxic and environmentally harmful. matanginicollege.ac.innih.gov Green chemistry promotes the use of safer solvents like water or ethanol, or eliminating solvents altogether. hilarispublisher.commatanginicollege.ac.in Water is an inexpensive and non-polluting solvent, and its use has been demonstrated in various organic reactions. matanginicollege.ac.in Ethanol, derivable from renewable resources, has been used as a green solvent in the photoreduction of benzophenone. hilarispublisher.com

Solvent-free synthesis, where reactions are conducted neat or by grinding reactants together, is an increasingly popular green methodology. ijrpr.comcem.com These methods can lead to higher reaction rates and yields due to the direct interaction of reactants. ijrpr.com Microwave-assisted solvent-free synthesis has proven effective for producing various organic compounds, including N-(tert-butylsulfinyl)imines, with significantly reduced reaction times and energy consumption. cem.comorganic-chemistry.org For instance, the condensation of aldehydes with (R)-2-methylpropane-2-sulfinamide to form aldimines was achieved in just 10 minutes with excellent yields under solvent-free microwave conditions. organic-chemistry.org

Alternative Energy Sources

Utilizing alternative energy sources like microwave irradiation and solar energy can make chemical processes more efficient and sustainable. cem.comegrassbcollege.ac.in Microwave-assisted synthesis can dramatically accelerate reaction rates, leading to shorter reaction times and reduced energy use compared to conventional heating. researchgate.netimpactfactor.org Photochemical reactions that use sunlight as the energy source are another green alternative, as seen in the photoreduction of benzophenone to benzopinacol. hilarispublisher.comegrassbcollege.ac.in This approach harnesses a renewable and inexhaustible energy source, allowing for very mild reaction conditions. egrassbcollege.ac.in

Table 1: Examples of Green Synthetic Methods for Benzophenone Derivatives

ProductReactantsCatalyst/ReagentSolventEnergy SourceReaction TimeYieldReference
BenzophenoneDiphenylmethane, Hydrogen PeroxideIron acetateGlacial acetic acidMicrowave (365 W)20 min87.7% researchgate.net
2,4-dihydroxybenzophenoneResorcinol, Benzoic anhydrideBiCl₃EthanolReflux (73°C)4 hours94.63% google.com
N-(tert-butylsulfinyl)aldiminesAldehydes, (R)-2-methylpropane-2-sulfinamideTi(OEt)₄Solvent-freeMicrowave10 minExcellent organic-chemistry.org
BenzopinacolBenzophenoneIsopropanol, Glacial acetic acidIsopropanolSunlightNot SpecifiedNot Specified egrassbcollege.ac.in

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, it provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms.

One-dimensional NMR provides fundamental information about the different chemical environments of protons and carbons within the molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of 3,4',5-Trismethoxybenzophenone displays distinct signals corresponding to each unique proton environment. The integration of these signals confirms the number of protons in each environment. The aromatic region shows signals for the protons on both phenyl rings, while the aliphatic region contains sharp singlets corresponding to the methoxy (B1213986) groups.

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic~7.80Doublet2HProtons ortho to the carbonyl on the 4'-methoxyphenyl ring
Aromatic~7.05Doublet2HProtons meta to the carbonyl on the 4'-methoxyphenyl ring
Aromatic~7.00Singlet2HProtons on the 3,4,5-trimethoxyphenyl ring
Methoxy~3.90Singlet6HMethoxy groups at C3 and C5
Methoxy~3.85Singlet3HMethoxy group at C4'

Data are predicted based on standard chemical shift values for similar structural motifs.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. savemyexams.com The spectrum for this compound is characterized by a downfield signal for the carbonyl carbon, several signals in the aromatic region, and upfield signals for the methoxy carbons. libretexts.org

Carbon Type Predicted Chemical Shift (δ, ppm) Assignment
Carbonyl~195.5C=O
Aromatic~160-162C4' (attached to -OCH₃)
Aromatic~153.3C3, C5 (attached to -OCH₃)
Aromatic~142.5C4 (attached to -OCH₃)
Aromatic~132.4C2', C6'
Aromatic~130.0C1'
Aromatic~129.5C1
Aromatic~114.0C3', C5'
Aromatic~107.5C2, C6
Methoxy~60.9C4-OCH₃
Methoxy~56.5C3, C5 -OCH₃
Methoxy~55.6C4'-OCH₃

Data are predicted based on standard chemical shift values and data from similar compounds like 3,4,5-trimethoxybenzoic acid. rsc.orgchemicalbook.com

2D NMR experiments are crucial for establishing the precise connectivity of atoms, confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show a correlation between the aromatic protons on the 4'-methoxyphenyl ring (at ~7.80 ppm and ~7.05 ppm), confirming their ortho-relationship. No correlations would be seen for the singlet aromatic protons or the methoxy protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons to their directly attached carbons. columbia.edu This technique would definitively link the proton signals to their corresponding carbon signals listed in the tables above. For example, the aromatic proton signal at ~7.00 ppm would correlate with the carbon signal at ~107.5 ppm (C2, C6).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons over two to three bonds. columbia.edu This is arguably the most powerful tool for assembling the molecular fragments. Key HMBC correlations for this compound would include:

Correlations from the protons on the 3,4,5-trimethoxyphenyl ring (~7.00 ppm) to the central carbonyl carbon (~195.5 ppm).

Correlations from the protons on the 4'-methoxyphenyl ring (~7.80 ppm) to the central carbonyl carbon (~195.5 ppm).

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental formula, and providing structural information through fragmentation analysis. researchgate.net

HRMS provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. bioanalysis-zone.comthermofisher.com This precision allows for the unambiguous determination of the elemental formula. For this compound, with a molecular formula of C₁₆H₁₆O₄, the calculated exact mass is 288.1049. HRMS analysis would yield a measured mass very close to this value, confirming the elemental composition and distinguishing it from other isomers or compounds with the same nominal mass.

Parameter Value
Molecular FormulaC₁₆H₁₆O₄
Nominal Mass288
Exact Mass (Calculated)288.1049

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. youtube.com This technique is invaluable for structural elucidation by revealing characteristic fragmentation patterns. swosu.educore.ac.uk For this compound, the most likely fragmentation pathway involves cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage). libretexts.orglibretexts.org

This would result in two primary fragment ions:

The 3,4,5-trimethoxybenzoyl cation ([C₁₀H₁₁O₄]⁺) with a mass-to-charge ratio (m/z) of 195.

The 4-methoxybenzoyl cation ([C₈H₇O₂]⁺) with an m/z of 135.

These primary fragments can undergo further dissociation, such as the loss of methyl groups (•CH₃) or carbon monoxide (CO), providing additional structural confirmation.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, probes the vibrational modes of molecules. horiba.comlibretexts.org Specific functional groups exhibit characteristic absorption or scattering frequencies, making these methods excellent for functional group identification.

The IR and Raman spectra of this compound are dominated by vibrations characteristic of its key functional groups: the ketone, the ether linkages of the methoxy groups, and the aromatic rings.

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Notes
Carbonyl (C=O)Stretch1670-1650 (Strong)1670-1650 (Medium)The frequency is lowered due to conjugation with both aromatic rings. This is a very characteristic and intense peak in the IR spectrum. spectroscopyonline.com
Aromatic (C=C)Ring Stretch1600-1580, 1500-1450 (Medium-Strong)1600-1580 (Strong)Aromatic rings typically show a pair of sharp bands. The Raman spectrum often shows a strong ring breathing mode.
Ether (Ar-O-CH₃)Asymmetric C-O-C Stretch1260-1200 (Strong)WeakVery prominent feature in the IR spectrum.
Ether (Ar-O-CH₃)Symmetric C-O-C Stretch1075-1020 (Medium)Medium-Strong
Aromatic (C-H)Stretch3100-3000 (Medium)3100-3000 (Strong)Appears just above the aliphatic C-H stretching region.
Aliphatic (C-H)Stretch3000-2850 (Medium)3000-2850 (Medium)From the methyl groups of the methoxy substituents. docbrown.info
Aromatic (C-H)Out-of-Plane Bend900-675 (Strong)WeakThe exact position is diagnostic of the ring substitution pattern.

Frequencies are approximate and based on standard correlation tables.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Property Analysis

UV-Vis spectroscopy is a powerful technique used to study the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. nih.govrsc.org The absorption of photons promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the presence of chromophores—parts of a molecule responsible for its color. researchgate.net

For this compound, the key chromophore is the benzophenone (B1666685) core, which consists of two aromatic rings connected by a carbonyl group (C=O). The electronic spectrum of such a system is typically characterized by two main types of electronic transitions:

π → π* Transitions: These are high-energy transitions involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are associated with the conjugated aromatic system and are typically observed as strong absorption bands. physchemres.org

n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (the lone pair on the carbonyl oxygen) to a π* antibonding orbital. These are lower in energy (occur at longer wavelengths) and are characteristically much weaker in intensity than π → π* transitions. researchgate.netphyschemres.org

The presence of three methoxy (-OCH₃) groups as substituents on the phenyl rings acts as auxochromes, which can modify the absorption characteristics of the benzophenone chromophore. These electron-donating groups can cause a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths.

Table 1: UV-Vis Absorption Data for Related Benzophenone Derivatives
Compoundλmax (nm)SolventTransition Type (Inferred)Reference
(3,5-Dichlorophenyl)(2,4-dimethylphenyl)methanone~270-290Not Specifiedπ → π*
(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone301, 303DCM, DMSONot Specified physchemres.org
bis[4-(4-methoxyphenyl)-2,5-diphenyl-3-pyrrolidinyl]methanone365-420Not SpecifiedNot Specified rjpbcs.com

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. materialsciencejournal.org The technique involves directing an X-ray beam onto a single crystal of the substance. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. rjpbcs.com By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be calculated. This map is then used to determine the exact positions of the atoms, as well as bond lengths, bond angles, and torsional angles, providing a complete picture of the molecular structure in the solid state. materialsciencejournal.orgucmerced.edu

Specific crystallographic data for this compound has not been reported in the reviewed literature. However, the crystal structure of a very similar compound, 5-(3,4-Dimethoxyphenyl)-4-(hydroxymethyl)tetrahydro-3-furanylmethanone, has been determined, providing valuable insight into the likely solid-state conformation of the trimethoxyphenyl methanone (B1245722) moiety. researchgate.net

In the study of this related molecule, the compound was found to crystallize in the orthorhombic system with the space group P2₁2₁2₁. researchgate.net The analysis revealed an extended molecular conformation where the benzene (B151609) rings are positioned equatorially relative to the central furanose ring. researchgate.net The crystal packing was stabilized by a network of intermolecular hydrogen bonds. researchgate.net For this compound, one would expect the analysis to reveal the dihedral angle between its two aromatic rings, which is a key conformational feature of benzophenones, as well as the specific orientations of the three methoxy groups.

The data obtained from such an analysis provides unambiguous proof of molecular structure and reveals how the molecules pack together to form a crystal lattice, which is governed by intermolecular forces like hydrogen bonds and van der Waals interactions.

Table 2: Illustrative Crystal Structure Data for 5-(3,4-Dimethoxyphenyl)-4-(hydroxymethyl)tetrahydro-3-furanylmethanone
ParameterValue
Empirical FormulaC₂₃H₂₈O₈
Formula Weight432.45
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.7980(5)
b (Å)11.0937(9)
c (Å)33.754(3)
Volume (ų)2171.1(3)
Z (Molecules per unit cell)4
Data from Reference researchgate.net

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comrub.delibretexts.org It is frequently used to predict molecular geometries, electronic properties, and reactivity.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. faccts.dechemistrysteps.com This stable three-dimensional structure is crucial for understanding a molecule's properties and reactivity. Conformational analysis involves exploring the different spatial arrangements (conformers) that a molecule can adopt through rotation around its single bonds and determining their relative stabilities. researchgate.netphyschemres.org For a molecule like 3,4',5-Trismethoxybenzophenone, this would involve analyzing the rotational barriers of the two phenyl rings around the central carbonyl group.

No specific studies detailing the optimized geometry, bond lengths, bond angles, or conformational energy landscape of this compound were found in the available literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Electron Density Distribution

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. wikipedia.orgmdpi.com Electron density distribution maps illustrate how electrons are arranged in a molecule, providing insights into its chemical bonding and regions susceptible to electrophilic or nucleophilic attack. mdpi.comgisaxs.comutwente.nl

Specific HOMO-LUMO energy values, orbital plots, and electron density maps for this compound have not been published.

Vibrational Frequency Calculations and Spectroscopic Data Correlation

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of its atoms. physchemres.orglongdom.orgrug.nl These calculated frequencies are instrumental in interpreting experimental infrared (IR) and Raman spectra, allowing for the assignment of specific spectral bands to particular molecular vibrations.

A calculated vibrational spectrum for this compound, which would allow correlation with experimental spectroscopic data, is not available in the reviewed literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Space Exploration

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. nih.govnih.gov MD simulations provide detailed information on the dynamic behavior of a molecule, including its conformational flexibility and interactions with its environment (e.g., a solvent). doe.govbegellhouse.com For this compound, MD simulations could explore how the methoxy (B1213986) groups and phenyl rings move and interact, providing a more complete picture of its conformational space than static calculations alone.

No studies employing molecular dynamics simulations to investigate the dynamic behavior of this compound could be identified.

Quantum Chemical Methods for Thermochemical Properties

Quantum chemical calculations can be used to determine various thermochemical properties of a molecule, such as its standard enthalpy of formation (ΔH°f), entropy (S°), and heat capacity (Cp). caltech.eduulisboa.ptnmrdb.org Methods like the G3 and G4 composite methods are designed to yield highly accurate thermochemical data. arxiv.org Such data is fundamental for understanding the stability and reaction energetics of a compound.

While thermochemical data exists for some substituted benzophenones, specific calculated or experimentally validated thermochemical properties for this compound are not documented in accessible databases or research articles. arxiv.orgchemrxiv.org

In Silico Prediction of Spectroscopic Data

Beyond vibrational spectra, computational methods can predict other types of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. ru.nl These in silico predictions are valuable tools for confirming the structure of synthesized compounds and for identifying unknown substances by comparing predicted spectra with experimental ones. mdpi.com

No published in silico predictions of NMR or other spectroscopic data (beyond IR) for this compound were found.

Advanced Computational Methodologies (e.g., Ab Initio Molecular Dynamics, Quantum Mechanics/Molecular Mechanics (QM/MM) methods)

Advanced computational methodologies provide a deeper understanding of the molecular behavior of this compound by simulating its dynamics and interactions at the quantum level. These methods, while computationally intensive, offer unparalleled accuracy in describing electronic structures and chemical reactions.

Ab Initio Molecular Dynamics (AIMD)

Ab initio molecular dynamics is a powerful simulation technique that computes the forces acting on atoms from first-principles electronic structure calculations as a molecular dynamics trajectory unfolds. rub.de This approach avoids the use of pre-parameterized force fields, making it particularly suitable for studying systems where chemical bonds can form or break, or where the electronic structure undergoes significant changes. rub.de

For this compound, an AIMD simulation could provide detailed insights into its conformational dynamics, the vibrational spectra, and the electronic properties in different environments. For instance, AIMD can be employed to study the molecule's behavior in an aqueous solution, capturing the explicit interactions with water molecules and their effect on the conformational preferences of the methoxy groups and the benzophenone (B1666685) core.

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a computationally efficient alternative for studying large molecular systems, such as this compound interacting with a biological target like an enzyme. nih.govresearchgate.net In this approach, the system is partitioned into a small, chemically active region (the QM region) and a larger, surrounding environment (the MM region). mpg.de The QM region, which would typically include this compound and the key amino acid residues in an enzyme's active site, is treated with a high-level quantum mechanical method. nih.gov The remainder of the system is described using a less computationally demanding molecular mechanics force field. nih.govmpg.de

This hybrid approach allows for the accurate modeling of chemical reactions, such as enzymatic catalysis or photochemical processes, involving this compound within a complex biological matrix. researchgate.net For example, a QM/MM study could elucidate the mechanism of interaction between the compound and its potential biological targets, providing detailed information about binding energies, charge transfer, and the transition states of any ensuing reactions. mdpi.com

Detailed Research Findings from Hypothetical Studies

While specific ab initio molecular dynamics or QM/MM studies on this compound are not extensively available in public literature, the following tables illustrate the type of data that such investigations could yield.

Table 1: Hypothetical AIMD Simulation Parameters for this compound in Water

ParameterValueDescription
System Composition1 molecule of this compound, 512 water moleculesDefines the simulated molecular system.
QM MethodDensity Functional Theory (DFT) with B3LYP functionalThe level of theory used for electronic structure calculations.
Basis Set6-31G(d,p)The set of functions used to build the molecular orbitals.
Simulation Time100 psThe total duration of the simulated molecular trajectory.
Time Step0.5 fsThe interval between successive steps in the simulation.
Temperature300 KThe simulated temperature of the system.
Pressure1 atmThe simulated pressure of the system.

Table 2: Hypothetical QM/MM Study of this compound in a Putative Enzyme Active Site

ParameterQM RegionMM Region
Components This compound, Key active site residues (e.g., Tyr12, Phe28)Remainder of the enzyme, Water molecules, Ions
Method DFT (B3LYP/6-311+G(d,p))AMBER force field
Boundary Treatment Link atomsNot applicable
Calculated Property Binding free energyNot applicable
Hypothetical Result -8.5 kcal/molNot applicable

These advanced computational methods hold significant promise for unraveling the intricate molecular-level behaviors of this compound, paving the way for a more rational design of its applications.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Identification of Key Structural Features Dictating Biological Activity

The biological activity of compounds related to 3,4',5-Trismethoxybenzophenone is significantly influenced by specific structural motifs. Research into various classes of compounds, including chalcones, thiazoles, and benzo[b]furans, has consistently highlighted the importance of the 3,4,5-trimethoxyphenyl (TMP) moiety for potent biological effects, particularly as inhibitors of tubulin polymerization. mdpi.commdpi.com

The TMP group is considered a crucial pharmacophoric element for interaction with the colchicine (B1669291) binding site on tubulin. nih.govresearchgate.net Structure-activity relationship analyses suggest that the presence of this group on one of the phenyl rings is beneficial for both tubulin interaction and the resulting antiproliferative and antimitotic effects. mdpi.com The three methoxy (B1213986) groups contribute to a specific electronic and conformational profile that enhances binding affinity to the target protein. nih.gov In many colchicine binding site inhibitors (CBSIs), modifications to the TMP moiety often lead to a reduction in antiproliferative potency, underscoring its critical role. nih.gov The arrangement of these methoxy groups is a recurring feature in numerous potent microtubule-destabilizing agents, establishing it as a privileged scaffold in this context. mdpi.comnih.gov

Ligand-Receptor Interaction Studies

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For compounds containing the 3,4,5-trimethoxyphenyl moiety, a primary biological target identified is the protein tubulin. researchgate.net Specifically, these molecules are known to interact with the colchicine binding site, which is located at the interface between the α- and β-tubulin subunits. nih.gov

Docking studies of various TMP-containing analogues reveal a consistent binding mode. The 3,4,5-trimethoxybenzene ring fits into a hydrophobic pocket on β-tubulin, where it can form hydrophobic interactions with amino acid residues such as Cys241, LeuB248, LysB254, and AlaB316. mdpi.comnih.gov The methoxy groups can also form hydrogen bonds or other hydrophilic interactions with nearby residues, further stabilizing the ligand-receptor complex. The rest of the benzophenone (B1666685) scaffold, including the second phenyl ring, typically orients towards the α-tubulin subunit, where it can engage in additional noncovalent interactions. mdpi.com This dual-ring interaction, anchored by the TMP group, is characteristic of many potent inhibitors that disrupt microtubule dynamics. mdpi.com

Computational methods not only predict the binding pose but also estimate the binding affinity between a ligand and its receptor. This affinity is often expressed as a binding energy score (e.g., in kcal/mol) or correlated with experimental values like the half-maximal inhibitory concentration (IC50). This compound has been identified as a potent inhibitor of tubulin assembly. medchemexpress.com

Compound NameBiological ActivityValue
This compoundTubulin Assembly Inhibition (IC50)2.6 µM medchemexpress.com

This table is interactive. Click on the headers to sort.

Computationally, the binding affinity is calculated using scoring functions that account for various energetic contributions, including electrostatic and van der Waals interactions. For example, molecular docking of combretastatin (B1194345) A-4, a well-known tubulin inhibitor also featuring a TMP group, into the colchicine site has yielded calculated free binding energies in the range of -13.42 kcal/mol, indicating a highly favorable interaction. nih.gov Similar computational analyses for this compound would quantify the stability of its complex with tubulin, providing a theoretical basis for its observed inhibitory activity.

QSAR Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov The development of a robust QSAR model is a systematic process involving the calculation of molecular descriptors and the application of statistical methods to establish a predictive correlation.

The foundation of any QSAR model is the numerical representation of molecular structures through descriptors. ucsb.edu These descriptors quantify various aspects of a molecule's physicochemical properties. For benzophenone derivatives, a range of descriptors are typically calculated to capture the structural variations that influence biological activity. nih.govresearchgate.net These can be broadly categorized as follows:

Lipophilicity Descriptors: These describe the hydrophobic character of a molecule. The most common is LogP (the logarithm of the octanol/water partition coefficient), which influences how a compound distributes between aqueous and lipid environments. researchgate.net

Electronic Descriptors: These quantify the electronic properties of a molecule. Examples include dipole moment (DM), electron affinity (EA), ionization potential (IP), and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.eduresearchgate.net These descriptors are crucial for modeling interactions involving charge distribution and orbital interactions. ucsb.edu

Steric and Topological Descriptors: These relate to the size, shape, and connectivity of the molecule. Common descriptors include molecular weight (MW), molar volume (MV), and various connectivity indices. researchgate.net They help to model how the bulk and shape of the molecule affect its fit within a receptor binding site.

The table below summarizes key molecular descriptors used in QSAR studies of benzophenone-related compounds.

Descriptor CategoryDescriptor NameDescription
Lipophilicity LogP (o/w)Measures the hydrophobicity of the compound. researchgate.net
Electronic Dipole Moment (DM)Quantifies the overall polarity of the molecule. researchgate.net
Electronic Electron Affinity (EA)Energy released when an electron is added to the molecule. researchgate.net
Electronic Ionization Potential (IP)Energy required to remove an electron from the molecule. researchgate.net
Electronic HOMO/LUMO EnergiesRelate to the molecule's ability to act as a nucleophile or electrophile. ucsb.edu
Steric/Topological Molecular Weight (MW)The mass of one mole of the substance. researchgate.net
Steric/Topological Molar Volume (MV)The volume occupied by one mole of the substance. researchgate.net
Steric/Topological Potential Energy (PE)The calculated steric energy of the molecule's conformation. researchgate.net

This table is interactive. Click on the headers to sort.

Once descriptors are calculated, statistical methods are employed to build the QSAR model. The goal is to find a mathematical equation that best correlates the descriptors (independent variables) with the biological activity (dependent variable). nih.gov

Principal Component Analysis (PCA) is often used as a preliminary step to reduce the dimensionality of the data. mdpi.com When many molecular descriptors are calculated, they can be inter-correlated. PCA transforms the original set of correlated descriptors into a smaller set of uncorrelated variables called principal components, making it easier to identify the most significant factors influencing activity. mdpi.com

Multiple Linear Regression (MLR) is a widely used statistical technique to develop a linear QSAR model. nih.govresearchgate.net MLR generates an equation that describes the biological activity as a linear combination of the most relevant molecular descriptors. For instance, a QSAR study on benzophenone derivatives as antimalarial agents successfully used MLR to correlate potential energy, dipole moment, and electron affinity with antimalarial activity. nih.govresearchgate.net The statistical quality and predictive power of the resulting model are assessed using parameters like the correlation coefficient (R²), standard error, and cross-validation techniques. nih.gov

More advanced, non-linear methods such as Artificial Neural Networks (ANN) and Gene Expression Programming (GEP) can also be applied. frontiersin.org These methods are capable of modeling more complex, non-linear relationships between molecular structure and activity that may be missed by linear approaches like MLR. frontiersin.org

The table below outlines common statistical methods used in QSAR model development.

Statistical MethodRole in QSAR
Principal Component Analysis (PCA) Reduces the number of variables (descriptors) and helps identify underlying patterns in the data. mdpi.com
Multiple Linear Regression (MLR) Creates a linear equation to model the relationship between descriptors and biological activity. nih.gov
Artificial Neural Networks (ANN) A machine learning approach that can model complex, non-linear structure-activity relationships.

This table is interactive. Click on the headers to sort.

Predictive Modeling of Biological Activity from Structural Parameters

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. nih.gov These predictive models are instrumental in drug discovery for forecasting the activity of novel compounds, thereby prioritizing synthesis and testing efforts. For a compound like this compound, a QSAR model would be developed by examining a series of structurally related benzophenone analogs and their corresponding measured biological activities.

The development of a predictive QSAR model involves several key stages. Initially, a dataset of benzophenone derivatives with known biological activities (e.g., anti-inflammatory, antimicrobial, or antitubercular) is compiled. nih.gov For each molecule in the series, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as steric, electronic, and hydrophobic characteristics.

Commonly used descriptors in QSAR studies include:

Topological descriptors: These describe the atomic connectivity and shape of the molecule.

Quantum chemical descriptors: These are derived from molecular orbital calculations and provide information about electronic properties like dipole moment and orbital energies.

Physicochemical descriptors: These include properties like molar refractivity (MR), LogP (a measure of lipophilicity), and polar surface area (PSA).

Once the descriptors are calculated, a mathematical model is constructed to find a correlation between a selection of these descriptors and the observed biological activity. Multiple linear regression (MLR) and partial least squares (PLS) are common statistical methods employed for this purpose. The resulting QSAR equation can then be used to predict the biological activity of new, unsynthesized benzophenone derivatives, including those with different substitution patterns on the phenyl rings.

For instance, a hypothetical QSAR model for the antitubercular activity of benzophenone derivatives might reveal that increased lipophilicity and the presence of hydrogen bond donors on one of the phenyl rings are positively correlated with activity, while increased molecular weight is negatively correlated. Such a model would allow researchers to predict the potential antitubercular activity of this compound and to design new analogs with potentially improved potency.

The predictive power of a QSAR model is rigorously evaluated through internal and external validation techniques to ensure its robustness and reliability. jksus.org

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a powerful computational technique used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. nih.gov For this compound, a pharmacophore model would be developed based on its interaction with a specific biological target or from a set of active, structurally similar compounds.

The key pharmacophoric features typically include:

Hydrogen bond acceptors and donors

Hydrophobic regions

Aromatic rings

Positive and negative ionizable groups

A pharmacophore model for a series of active benzophenone derivatives might, for example, identify a specific spatial arrangement of two aromatic rings, a hydrogen bond acceptor (the carbonyl group), and hydrophobic features (the methoxy groups) as being crucial for binding to the target receptor. This model can then be used as a 3D query to screen large virtual libraries of compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active. nih.gov

Lead optimization is the process of modifying a biologically active compound (a "lead") to improve its properties, such as potency, selectivity, and pharmacokinetic profile. danaher.comijddd.com Once a lead compound like this compound is identified, various optimization strategies can be employed.

Structure-activity relationship (SAR) studies are fundamental to lead optimization. nih.gov By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can deduce which parts of the molecule are critical for its activity. For example, the methoxy groups at positions 3, 4', and 5 could be individually or collectively replaced with other substituents (e.g., hydroxyl, halogen, or alkyl groups) to probe their influence on activity. The benzophenone scaffold itself could also be modified. nih.gov

The insights gained from SAR studies, in conjunction with pharmacophore models, guide the rational design of new analogs with improved characteristics. For instance, if the pharmacophore model suggests that a hydrogen bond donor is required at a specific position, a methoxy group in this compound could be demethylated to a hydroxyl group to potentially enhance activity.

The following table outlines some hypothetical lead optimization strategies for this compound:

Modification Strategy Rationale Example Modification
Substitution of Methoxy Groups To probe the importance of hydrogen bonding and steric effects.Replace one or more methoxy groups with hydroxyl, fluoro, or methyl groups.
Modification of the Phenyl Rings To explore the impact of aromatic interactions and electronic properties.Introduce electron-donating or electron-withdrawing groups on the phenyl rings.
Alteration of the Ketone Linker To investigate the role of the carbonyl group and the flexibility of the molecule.Reduce the ketone to an alcohol or replace it with an alternative linker.

Through an iterative process of design, synthesis, and biological testing, guided by predictive modeling and pharmacophore analysis, lead compounds like this compound can be optimized into promising drug candidates. danaher.com

Biological Activities and Mechanistic Investigations

Anticancer and Antiproliferative Activities

3,4',5-Trismethoxybenzophenone (TMBP), a methylated derivative of resveratrol (B1683913), has demonstrated significant anticancer and antiproliferative properties in laboratory settings. researchgate.net The presence of methoxy (B1213986) groups is suggested to contribute to enhanced biological effects compared to its parent compound, resveratrol. researchgate.net

Cell Line Specificity and Differential Potency in Cancer Models (e.g., melanoma, hepatocarcinoma)

Research has shown that this compound exhibits potent, dose-dependent growth inhibition against human liver cancer cells. researchgate.net In a study utilizing a human hepatoma cell line (FCA4) that contains a subgenomic hepatitis C virus replicon, TMBP demonstrated significant cytotoxicity. researchgate.net The Huh7 cell line, which does not have the replicon, was used as a control in this research. researchgate.net The concentration at which TMBP inhibits 50% of the cell population (IC50) in these liver cancer cells was determined to be 7.5 μM. researchgate.net Further studies have indicated that TMBP is an effective growth inhibitor for a variety of human tumor cell lines at concentrations ranging from 0.4 to 2 µg/ml.

Table 1: Cytotoxicity of this compound

Cell Line Cancer Type IC50 Value
FCA4 Hepatocellular Carcinoma 7.5 μM

Cell Cycle Modulation and Arrest Mechanisms (e.g., G2/M phase arrest)

One of the key mechanisms behind the antiproliferative effect of this compound is its ability to modulate the cell cycle. researchgate.net Treatment of liver cancer cells with TMBP leads to a significant arrest of the cell cycle in the G2/M phase. researchgate.net This effect was observed at a concentration of 5 μM, indicating that the compound halts cell division before mitosis, thereby preventing the proliferation of cancer cells. researchgate.net This G2/M phase arrest is a common mechanism for many anticancer agents.

Induction of Apoptosis and Necrosis Pathways

While direct studies detailing the induction of apoptosis or necrosis by this compound are limited, research on structurally similar compounds containing the 3,4,5-trimethoxyphenyl group suggests this is a likely mechanism of action. For instance, certain synthetic compounds with a 3,4,5-trimethoxyphenyl fragment have been shown to induce apoptotic-like cell death in neoplastic cells. Other related stilbenoids have been observed to increase the sub-G1 phase DNA content in cancer cells, which is a hallmark of apoptosis.

Inhibition of Cancer Cell Migration and Spheroid Formation

In addition to inhibiting growth, this compound has been shown to interfere with the metastatic potential of cancer cells in preclinical models. researchgate.net Using a wound healing assay, researchers demonstrated that TMBP represses the migration of cancer cells. researchgate.net Furthermore, at a concentration of 5μM, the compound effectively inhibited the formation of three-dimensional (3D) spheroids, which are laboratory models used to simulate the growth of tumors. researchgate.net This inhibition of both cell movement and the ability to form tumor-like structures highlights its potential to interfere with cancer progression and spread. researchgate.net

Molecular Mechanisms of Action

Understanding the specific molecular targets of a compound is crucial for elucidating its mechanism of action.

Enzyme Target Identification and Inhibition (e.g., human dihydrofolate reductase)

Dihydrofolate reductase (DHFR) is an essential enzyme for the synthesis of DNA, and its inhibition is a key mechanism for several anticancer drugs. wikipedia.orgnih.gov While the 3,4,5-trimethoxybenzyl moiety is a component of trimethoprim, a known inhibitor of bacterial DHFR, current research has not identified human dihydrofolate reductase as a direct enzyme target for this compound. mdpi.com Therefore, based on available information, the anticancer effects of TMBP are not attributed to the inhibition of this specific enzyme.

Gene Expression Regulation (e.g., folate cycle gene expression)

While direct studies on this compound's effect on gene expression are limited, research into structurally analogous compounds provides critical insights. A key example is the semisynthetic catechin (B1668976) derivative, 3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin (TMECG), which shares the 3,4,5-trimethoxybenzoyl moiety. In melanoma cells, TMECG has been demonstrated to down-regulate the expression of genes involved in the folate cycle. nih.govnih.gov Specifically, treatment with TMECG was found to affect the gene expression of dihydrofolate reductase (DHFR), supporting an antifolate mechanism of action. nih.gov

This disruption of the folate pathway is a plausible explanation for the compound's observed biological effects, suggesting that molecules containing the 3,4,5-trimethoxybenzoyl group may have the potential to modulate crucial metabolic pathways at the genetic level. nih.gov Furthermore, other types of benzophenones have been shown to alter gene expression; for instance, Benzophenone-3 was found to modify the expression of genes involved in vascularization and epithelial-mesenchymal transition, indicating that the broader chemical class has gene-regulatory capabilities. nih.gov

Signaling Pathway Modulation and Crosstalk

This compound (TMBP) and its closely related stilbene (B7821643) analog, 3,4',5-trimethoxy-trans-stilbene (TMS), have been shown to modulate a variety of intracellular signaling pathways that are fundamental to cell fate and function.

Direct investigation of TMBP revealed its ability to inhibit the growth of human hepatocarcinoma cells by inducing cell-cycle arrest at the G2/M phase. researchgate.net This finding points to a direct interaction with the cellular machinery that governs cell division and proliferation.

More extensive research has been conducted on the stilbene analog, TMS, which demonstrates broad activity across multiple signaling cascades. These findings, summarized in the table below, highlight the potential mechanisms through which trimethoxylated compounds exert their effects. TMS has been shown to suppress inflammatory responses by inactivating the MAPK (p38, JNK, ERK) and NF-κB pathways in macrophages. researchgate.netresearchgate.net In the context of metabolic disorders, TMS activates the AMPK/SIRT1/eNOS pathway, which plays a crucial role in maintaining endothelial function and vascular health. nih.govnih.gov It also ameliorates insulin (B600854) resistance by modulating the IRS/PI3K/Akt and Nrf2 signaling pathways. rsc.org In models of angiogenesis, related methylated stilbenes have been found to inhibit the VEGFR2 signaling pathway. nih.gov

Signaling PathwayModulating CompoundObserved EffectReference
Cell Cycle (G2/M Arrest)This compound (TMBP)Inhibition of hepatocarcinoma cell growth. researchgate.net
AMPK/SIRT1/eNOS3,4',5-trimethoxy-trans-stilbene (TMS)Activation, leading to improved endothelial function. nih.govnih.gov
NF-κB3,4',5-trimethoxy-trans-stilbene (TMS)Inactivation, leading to suppression of inflammatory responses. researchgate.netresearchgate.netnih.govresearchgate.net
MAPK (p38, JNK, ERK)3,4',5-trimethoxy-trans-stilbene (TMS)Inhibition of phosphorylation, contributing to anti-inflammatory effects. researchgate.netresearchgate.net
IRS/PI3K/Akt3,4',5-trimethoxy-trans-stilbene (TMS)Activation, improving hepatic insulin resistance. rsc.org
Nrf23,4',5-trimethoxy-trans-stilbene (TMS)Upregulation, leading to alleviation of oxidative stress. rsc.orgnih.gov
VEGFR2trans-3,4,5,4′-tetramethoxystilbeneInhibition of phosphorylation and downstream signaling, leading to anti-angiogenic effects. nih.gov

Interactions with Cellular Macromolecules

The biological activity of a compound is defined by its interactions with cellular macromolecules. For derivatives sharing the 3,4,5-trimethoxybenzoyl moiety, specific molecular targets have been identified. The catechin analog TMECG was found to be a prodrug that, upon activation, generates a product that strongly and irreversibly inhibits the enzyme dihydrofolate reductase (DHFR), a critical component of the folate cycle. nih.gov This direct binding to a key enzyme illustrates a clear mechanism of action.

Furthermore, another related semisynthetic catechin, 3,4,5-Trimethoxybenzoate of Catechin (TMBC), has been studied for its interaction with cell membranes. Research shows that TMBC embeds within anionic phospholipid bilayers, such as those containing phosphatidylserine (B164497). mdpi.com This interaction perturbs the physical properties of the membrane, decreasing its thickness and altering the hydrogen bonding pattern at the interfacial region. As phosphatidylserine is often overexpressed on the outer leaflet of cancer cells, this interaction with the cell membrane represents a potential site of action. mdpi.com

Antioxidant and Anti-inflammatory Effects

Compounds with a 3,4',5-trimethoxy substitution pattern, particularly the resveratrol analog TMS, exhibit potent antioxidant and anti-inflammatory properties. The anti-inflammatory effects of TMS have been demonstrated in lipopolysaccharide (LPS)-stimulated macrophages, a standard in vitro model for inflammation. researchgate.net

In these models, TMS significantly down-regulated the expression of key pro-inflammatory enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). researchgate.net This suppression of inflammatory mediators is achieved through the inhibition of the MAPK and NF-κB signaling pathways. researchgate.netresearchgate.net The compound was also shown to decrease the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a dose-dependent manner. researchgate.net

In addition to these anti-inflammatory actions, TMS exerts antioxidant effects by reducing levels of reactive oxygen species (ROS) and upregulating the Nrf2 signaling pathway, which controls the expression of antioxidant proteins. researchgate.netrsc.org These dual antioxidant and anti-inflammatory activities are crucial for protecting cells from damage, such as that induced by high glucose conditions in vascular endothelial cells. nih.gov

Antimicrobial Activities (e.g., Antibacterial Efficacy)

Currently, there is a lack of specific research in the available scientific literature detailing the antimicrobial or antibacterial efficacy of this compound. While studies have been conducted on other benzophenone (B1666685) derivatives and related structures, this particular compound has not been a focus of antimicrobial investigation based on the searched results. Therefore, its activity profile against bacterial or other microbial pathogens remains to be determined.

Comparative Biological Activity with Related Natural Products (e.g., Resveratrol, Epicatechin-3-gallate)

A significant body of research highlights that methylated analogs of natural polyphenols often possess enhanced biological activity compared to their parent compounds. This is particularly evident when comparing this compound and its related stilbene TMS to resveratrol.

Studies have consistently shown that TMS has a more potent anticancer and antiproliferative profile than resveratrol. researchgate.net In one study, the vascular-targeting potential of TMS was found to be 30 to 100 times more potent than resveratrol in inhibiting endothelial cell proliferation, a key process in angiogenesis. mdpi.com This enhanced potency is attributed to the methoxy groups, which alter the compound's electronic properties and bioavailability.

A similar comparative effect is seen with catechin derivatives. The parent compound, epicatechin-3-gallate (B1197462) (EGCG), is a potent antioxidant. However, its methylated analog, TMECG, was found to have drastically decreased antioxidant and prooxidant properties. nih.gov Despite this, TMECG retained its potent cell-antiproliferative effects and gained a novel antifolate activity through its inhibition of DHFR, demonstrating that methylation can shift the biological activity profile of a natural product. nih.gov

CompoundParent CompoundComparative ActivityReference
3,4',5-trimethoxy-trans-stilbene (TMS)ResveratrolEnhanced anticancer profile; 30-100x more potent in inhibiting endothelial cell proliferation. researchgate.netmdpi.com
This compound (TMBP)ResveratrolExhibits added biological effects compared to resveratrol. researchgate.net
3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin (TMECG)Epicatechin-3-gallate (EGCG)Decreased antioxidant activity but retained antiproliferative effects and gained potent antifolate activity. nih.gov

Influence of Methylation Patterns on Biological Profile and Pharmacokinetic Aspects

The methylation of hydroxyl groups on natural polyphenols has a profound and generally positive impact on their pharmacokinetic profiles, which in turn enhances their biological activity in vivo. The poor bioavailability of compounds like resveratrol is a major limitation to their therapeutic application, as they are rapidly metabolized via glucuronidation and sulfation in the intestine and liver. nih.govnih.gov

Methylation, by replacing the reactive hydroxyl groups with more stable methoxy groups, provides several key advantages:

Increased Bioavailability: Methylated analogs are more resistant to first-pass metabolism. A comparative study in rats showed that the oral bioavailability of resveratrol was approximately 20%, whereas its dimethylether analog, pterostilbene, was approximately 80% bioavailable. nih.govnih.govresearchgate.net

Higher Plasma Concentrations: By circumventing rapid conjugation, methylated compounds achieve markedly higher plasma concentrations of the parent drug compared to their hydroxylated counterparts after oral administration. nih.govnih.gov

Improved Stability and Cellular Uptake: Methoxy groups increase the lipophilicity of the molecule, which can facilitate easier transport across cellular membranes. researchgate.net Methylated analogs are also more resistant to degradation, leading to a longer half-life and sustained exposure in the body. researchgate.net

This improved pharmacokinetic profile means that a greater amount of the active compound reaches target tissues, providing a strong rationale for the enhanced in vivo efficacy observed for methylated polyphenols like this compound and its analogs compared to resveratrol. researchgate.netresearchgate.net

CompoundOral BioavailabilityKey Pharmacokinetic FeaturesReference
Resveratrol~20%Rapidly metabolized to glucuronide and sulfate (B86663) conjugates; low plasma concentrations. nih.govnih.govresearchgate.net
Pterostilbene (dimethylether analog of Resveratrol)~80%Greater resistance to metabolism; markedly higher plasma levels of parent compound. nih.govnih.govresearchgate.net

Preclinical Toxicological Assessment

In Vitro Cytotoxicity Studies (e.g., Assessment of IC50 values in various cell types)

In vitro cytotoxicity assays are fundamental in preclinical toxicology as they provide initial insights into the potential of a substance to cause cell death. These studies are typically conducted on various cell lines to determine the concentration of the compound that inhibits a biological process or cell growth by 50% (IC50).

Research has shown that 3,4',5-Trismethoxybenzophenone (TMBP) exhibits cytotoxic effects in human hepatocarcinoma (liver cancer) cells. Specifically, in a study utilizing the FCA4 human hepatoma cell line, which harbors a subgenomic selectable HCV replicon, TMBP demonstrated a significant dose- and time-dependent inhibition of cell growth. The IC50 value was determined to be 7.5 μM researchgate.net. The study also noted that the Huh7 cell line, which lacks the HCV replicon, was used as a control. The cytotoxicity was assessed using an MTS assay researchgate.net.

Currently, there is a lack of publicly available data on the IC50 values of this compound in other cell types. Further research is necessary to establish a broader cytotoxicity profile across a range of human and animal cell lines.

Interactive Table: In Vitro Cytotoxicity of this compound

Cell LineCell TypeAssayIC50 ValueSource
FCA4Human HepatocarcinomaMTS Assay7.5 μM researchgate.net

Acute and Repeated Dose Toxicity Studies

Acute and repeated dose toxicity studies are essential for understanding the potential health risks associated with short-term and long-term exposure to a chemical, respectively. These studies help in determining key toxicological parameters.

Dose range-finding studies are preliminary short-term experiments conducted to identify a range of doses for longer-term studies, including the maximum tolerated dose (MTD). The MTD is the highest dose of a substance that can be administered without causing life-threatening toxicity.

As of the current available scientific literature, no specific dose range-finding or MTD studies for this compound have been published.

The No Observed Adverse Effect Level (NOAEL) is the highest experimental dose at which there is no statistically or biologically significant increase in the frequency or severity of any adverse effects in the exposed population when compared to its appropriate control.

There is currently no published data identifying a NOAEL for this compound.

Identifying target organs for toxicity is a crucial outcome of repeated dose toxicity studies. This involves a comprehensive histopathological examination of tissues and organs from animals exposed to the test substance to detect any microscopic changes.

Information regarding the specific target organs of this compound toxicity and any associated histopathological findings is not available in the public domain.

Evaluation of hematological and clinical chemistry parameters provides critical information on the effects of a compound on the blood and major organ functions.

There are no published studies that report on the hematological or clinical chemistry endpoints following administration of this compound.

Genetic Toxicology Assessments (e.g., Ames Test, Chromosomal Aberration Assays, Micronucleus Assays)

Genetic toxicology studies are performed to assess the potential of a compound to cause damage to DNA and chromosomes, which can lead to mutations and potentially cancer. A standard battery of tests is typically employed.

There is no publicly available information from studies such as the Ames test (bacterial reverse mutation assay), in vitro or in vivo chromosomal aberration assays, or micronucleus assays to evaluate the genotoxic potential of this compound.

Safety Pharmacology Studies (e.g., Cardiovascular, Central Nervous System, Respiratory Safety)

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. These studies are crucial for identifying acute and life-threatening risks. The core battery of safety pharmacology studies typically focuses on the cardiovascular, central nervous system (CNS), and respiratory systems.

Cardiovascular Safety: The assessment of cardiovascular safety is paramount, as drug-induced cardiac complications are a major reason for compound attrition during development. Standard assessments would evaluate the effects of this compound on blood pressure, heart rate, and the electrocardiogram (ECG), with a particular focus on QT interval prolongation, which can indicate a risk of serious arrhythmias. In vitro assays, such as the hERG (human Ether-à-go-go-Related Gene) potassium channel assay, are often used as an early screen for this potential liability.

Central Nervous System Safety: To evaluate potential effects on the CNS, a functional observational battery (FOB) or a modified Irwin test is typically employed in animal models. These tests assess a range of parameters including behavior, coordination, sensory and motor reflex responses, and body temperature. Any observed alterations could indicate potential neurological or psychiatric side effects in humans.

Respiratory Safety: Respiratory safety studies measure parameters such as respiratory rate, tidal volume, and hemoglobin oxygen saturation. These assessments are critical for identifying any potential for respiratory depression or other adverse effects on the respiratory system.

Current Data for this compound: As of the latest literature review, no specific safety pharmacology studies on this compound have been published. Therefore, its effects on the cardiovascular, central nervous system, and respiratory systems remain uncharacterized.

Pharmacokinetic Profiling Relevant to Safety Assessment (e.g., Absorption, Distribution, Metabolism, Excretion patterns informing safety)

Pharmacokinetics (PK) describes the journey of a chemical compound through the body, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). Understanding the ADME profile of this compound is essential for interpreting toxicological data and predicting its safety in humans.

Absorption: This refers to the process by which the compound enters the bloodstream. For a substance like this compound, the route of exposure would determine the primary site and mechanism of absorption.

Distribution: Once in the bloodstream, the compound is distributed to various tissues and organs. Studies would aim to determine the extent and sites of distribution, which can indicate potential target organs for toxicity.

Metabolism: This involves the chemical modification of the compound by the body, primarily in the liver, to facilitate its elimination. Identifying the metabolic pathways and the resulting metabolites is crucial, as some metabolites may be more or less toxic than the parent compound.

Excretion: This is the process of removing the compound and its metabolites from the body, typically via urine or feces. The rate and route of excretion influence the compound's half-life and potential for accumulation.

A comprehensive ADME profile provides critical information for safety assessment, such as determining the bioavailability of the compound, its potential to accumulate in specific tissues, and the likelihood of drug-drug interactions.

Current Data for this compound: There is a lack of publicly available data on the absorption, distribution, metabolism, and excretion of this compound. Without this information, it is not possible to construct a pharmacokinetic profile relevant to its safety assessment.

Application of Alternative Methods in Toxicology (e.g., New Approach Methodologies (NAMs), Physiologically-Based Pharmacokinetic (PBPK) models)

In recent years, the field of toxicology has been moving towards the use of alternative methods to reduce, refine, and replace the use of animal testing (the 3Rs). These methods, often referred to as New Approach Methodologies (NAMs), include in vitro (cell-based) and in silico (computer-based) models.

New Approach Methodologies (NAMs): NAMs can provide mechanistic insights into the potential toxicity of a substance at the cellular and molecular level. For a compound like this compound, a variety of NAMs could be employed. For instance, high-throughput screening assays using human cell lines could be used to assess its potential for cytotoxicity, genotoxicity, or endocrine disruption. Organ-on-a-chip technologies could provide more complex, tissue-level information on its potential effects on organs such as the liver or kidney.

Physiologically-Based Pharmacokinetic (PBPK) Models: PBPK models are mathematical representations of the physiological and biochemical processes that govern the ADME of a compound. epa.gov These models can integrate in vitro data and physicochemical properties of a substance to simulate its pharmacokinetic behavior in different species, including humans. A PBPK model for this compound, once developed and validated, could be a powerful tool for predicting its internal dose in various tissues and for extrapolating toxicological findings from animals to humans.

Current Data for this compound: While the principles of NAMs and PBPK modeling are well-established, their specific application to this compound has not been documented in the available literature. The development and validation of such models would require foundational in vitro and physicochemical data that are currently unavailable. For instance, a case study on Benzophenone-4, a related compound, demonstrated the use of a tiered Next Generation Risk Assessment (NGRA) approach using NAMs to assess its safety in sunscreen products. A similar approach could theoretically be applied to this compound, but would necessitate the generation of relevant experimental data.

Analytical Method Development for Complex Matrices

Sample Preparation and Extraction Techniques for Diverse Biological and Environmental Matrices

Effective sample preparation is critical to remove interfering substances from the matrix and to isolate and concentrate the target analyte. nih.govnih.gov The choice of technique depends on the matrix's complexity, the analyte's physicochemical properties, and the required detection limits.

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a predominant technique for the cleanup and preconcentration of benzophenones from aqueous samples like environmental waters and biological fluids such as urine. nih.govub.edumdpi.com The method involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the analyte. Interfering compounds are washed away, and the analyte is subsequently eluted with a small volume of an appropriate solvent.

The selection of the sorbent is crucial for achieving high recovery. For benzophenone (B1666685) derivatives, reversed-phase sorbents are commonly employed. Polymeric sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) and Strata-X, as well as silica-based sorbents like C8 and C18, have demonstrated high efficiency in extracting various benzophenones from water and urine samples. nih.govnih.gov The process generally follows a multi-step protocol: conditioning the sorbent, loading the sample, washing away interferences, and eluting the concentrated analyte. mdpi.com

Table 1: Example SPE Conditions for Benzophenone Derivatives in Aqueous Matrices

Analyte(s)MatrixSPE SorbentElution SolventReference
Benzophenone-3 and metabolitesHuman UrineC8Methanol nih.gov
Benzophenone-1, -3, -8Water SamplesC18Methanol mdpi.com
Benzophenone-type UV filtersAqueous SamplesOasis HLBNot Specified cabidigitallibrary.org

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique that integrates sampling, extraction, and concentration into a single step. It utilizes a fused silica (B1680970) fiber coated with a polymeric stationary phase. The fiber is exposed to the sample (either by direct immersion or in the headspace above the sample), where analytes partition onto the coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. researchgate.net

The efficiency of SPME is influenced by several factors, including the type of fiber coating, extraction time and temperature, sample pH, and ionic strength. researchgate.net For the analysis of various benzophenones in lake water and urine, a mixed-phase fiber (Carboxen/Polydimethylsiloxane/Divinylbenzene) has been shown to provide the highest enrichment factors. researchgate.net SPME is particularly advantageous for its simplicity and minimal solvent use, making it a green analytical technique. nih.gov

QuEChERS Method Optimization

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a versatile and efficient sample preparation approach, initially developed for pesticide residue analysis in food but now widely applied to various contaminants, including personal care products, in diverse matrices. researchgate.netmeasurlabs.combohrium.com The procedure involves two main steps: an initial extraction and partitioning using acetonitrile (B52724) and salting-out reagents (e.g., magnesium sulfate (B86663), sodium chloride), followed by a cleanup step using dispersive SPE (d-SPE) with various sorbents to remove matrix interferences. thermofisher.comquechers.eu

For complex matrices like breakfast cereals, the QuEChERS approach has been successfully used to extract benzophenone and its derivatives, yielding high recoveries and good reproducibility. thermofisher.com Optimization is key and may involve modifying the extraction salts (e.g., using buffered versions like AOAC or EN methods) to protect pH-labile compounds or adjusting the d-SPE sorbents to target specific matrix components like fats and pigments. quechers.eunih.gov Its high throughput and effectiveness make it a strong candidate for analyzing 3,4',5-Trismethoxybenzophenone in complex food and environmental samples. thermofisher.com

Chromatographic Separation Techniques

Following extraction, chromatographic techniques are employed to separate the analyte of interest from any remaining matrix components before detection and quantification.

Liquid Chromatography (LC)

Liquid chromatography is the most widely used analytical technique for the determination of benzophenone derivatives due to its applicability to a broad range of polarities and molecular weights. nih.gov

Reversed-Phase LC (RP-LC): This is the most common mode of LC for the analysis of benzophenones. nih.gov Separation is based on the partitioning of analytes between a nonpolar stationary phase (typically C18 or C8 silica) and a polar mobile phase (usually a mixture of water and a water-miscible organic solvent like acetonitrile or methanol). mtc-usa.com Analytes are retained based on their hydrophobicity, with more nonpolar compounds being retained longer. The method is highly reliable and suitable for handling a large number of samples for compounds like Benzophenone-3 and its metabolites in biological fluids. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful alternative for separating polar and hydrophilic compounds that show poor retention in RP-LC. sigmaaldrich.comnih.gov This technique uses a polar stationary phase (e.g., bare silica, or phases bonded with amide or amine groups) and a mobile phase with a high concentration of organic solvent mixed with a small amount of aqueous buffer. sigmaaldrich.comphenomenex.comchromatographyonline.com In HILIC, a water-enriched layer is formed on the surface of the stationary phase, and polar analytes are retained through partitioning into this layer. sigmaaldrich.com The elution order is generally the opposite of that in RP-LC. sepscience.com While less common for benzophenones, HILIC provides an orthogonal separation mechanism that can be invaluable for resolving highly polar metabolites of this compound from complex biological matrices.

Table 2: Example Liquid Chromatography Conditions for Benzophenone Derivatives

Analyte(s)TechniqueColumnMobile PhaseDetectionReference
Benzophenone-3, 2,4-Dihydroxybenzophenone (B1670367)RP-HPLCGenesis C18Acetonitrile/WaterUV (287 nm) nih.gov
BenzophenoneRP-HPLCCogent Bidentate C18™Acetonitrile/DI WaterUV (254 nm) mtc-usa.com
8 UV filters (including benzophenones)LC-MS/MSNot SpecifiedMethanol/Ammonium formate (B1220265) bufferMS/MS nih.gov
5 Benzophenone-type UV filtersHPLC-MS/MSAtlantis C18Methanol (with 5% ACN)/Ammonium acetateMS/MS dphen1.com

Gas Chromatography (GC)

Gas chromatography (GC), typically coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. It has been effectively applied to the determination of various benzophenones in environmental and food packaging samples. researchgate.netnih.gov The separation occurs in a capillary column coated with a stationary phase, based on the analyte's boiling point and interaction with the phase.

Due to the polarity of some benzophenone derivatives, a derivatization step (e.g., silylation) may be required before GC analysis to increase their volatility and improve chromatographic peak shape. cabidigitallibrary.org GC-MS provides excellent selectivity and sensitivity, allowing for unequivocal identification based on both retention time and mass spectrum. nih.gov The technique has been successfully used to identify and quantify benzophenone and numerous derivatives in paper and cardboard packaging materials. researchgate.net

Table 3: Example Gas Chromatography Conditions for Benzophenone Derivatives

Analyte(s)MatrixColumnDetectionReference
Benzophenone, 4-HydroxybenzophenoneBreakfast CerealTraceGOLD™ TG-17MSMS thermofisher.com
10 Benzophenone derivativesSunscreen LotionsNot SpecifiedMS nih.gov
Benzophenone and 17 derivativesPaper/Cardboard PackagingHP-5MS (30 m × 250 μm × 0.25 μm)MS researchgate.net

Advanced Detection and Quantification Methods

The accurate detection and quantification of this compound in complex matrices necessitate the use of sophisticated analytical techniques. These methods offer high sensitivity and selectivity, which are crucial for distinguishing the analyte from interfering matrix components.

Mass Spectrometry Detection (e.g., LC-MS/MS, GC-MS/MS, High-Resolution Accurate Mass Spectrometry)

Mass spectrometry (MS) coupled with chromatographic separation is a cornerstone for the analysis of organic compounds like this compound. This is due to its ability to provide structural information and achieve low detection limits.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is a powerful tool for quantifying trace levels of compounds in complex mixtures. nih.gov LC-MS/MS methods have been developed for the analysis of various benzophenone derivatives in diverse matrices, including environmental and biological samples. researchgate.netnih.gov The use of tandem mass spectrometry, often with a triple quadrupole mass analyzer, allows for high selectivity and sensitivity through multiple reaction monitoring (MRM). amazonaws.comnih.gov In MRM, specific precursor-to-product ion transitions are monitored, minimizing interferences from the matrix. The ionization source, such as electrospray ionization (ESI), is a critical component, and its parameters are optimized to achieve the best signal for the target analyte. researchgate.netnih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): For compounds that are volatile and thermally stable, or can be made so through derivatization, GC-MS/MS is a highly effective analytical approach. shimadzu.com It offers excellent chromatographic resolution and sensitive detection. researchgate.net Similar to LC-MS/MS, GC-MS/MS utilizes MRM for selective and sensitive quantification. gcms.cz The choice of ionization technique, commonly electron ionization (EI), influences the fragmentation pattern and the resulting mass spectrum.

High-Resolution Accurate Mass Spectrometry (HRAMS): HRAMS platforms, such as those using Orbitrap or time-of-flight (TOF) mass analyzers, provide highly accurate mass measurements, typically with errors of less than 5 ppm. ucdavis.eduub.edu This high mass accuracy allows for the determination of the elemental composition of an unknown compound and can unequivocally identify the analyte in a complex sample. jenck.comresearchgate.netazolifesciences.comthermofisher.com HRAMS can be coupled with both LC and GC and provides an added layer of confidence in compound identification, which is particularly valuable in non-targeted screening and when reference standards are unavailable. lcms.cz

Table 1: Comparison of Mass Spectrometry Techniques for this compound Analysis

TechniquePrincipleAdvantagesConsiderations
LC-MS/MSSeparation by liquid chromatography followed by mass analysis of precursor and product ions.High sensitivity and selectivity, suitable for non-volatile and thermally labile compounds. amazonaws.comfrontiersin.orgSusceptible to matrix effects, requires careful optimization of chromatographic and MS parameters. nih.gov
GC-MS/MSSeparation by gas chromatography followed by mass analysis of precursor and product ions.High chromatographic efficiency, robust, and reliable for volatile compounds. shimadzu.comMay require derivatization for polar or non-volatile analytes. lcms.cz
HRAMSProvides high-resolution and accurate mass measurements. azolifesciences.comUnambiguous compound identification, elemental composition determination, and reduced interferences. jenck.comthermofisher.comHigher instrument cost compared to nominal mass instruments.

Spectrophotometric Detection (e.g., UV-Vis)

UV-Vis spectrophotometry is a more traditional detection method that can be coupled with liquid chromatography. The principle of this technique relies on the absorption of ultraviolet or visible light by the analyte. For this compound, the presence of chromophoric groups in its structure allows for its detection using a UV-Vis detector. A technical data sheet for this compound reports UV λmax values at 222 nm and 290 nm. caymanchem.com While less sensitive and selective than mass spectrometry, HPLC-UV can be a cost-effective method for the analysis of this compound in less complex matrices or when high concentrations are expected. nih.govnih.gov

Matrix Effects and Mitigation Strategies in Quantitative Analysis

A significant challenge in the quantitative analysis of target compounds in complex matrices is the phenomenon known as the matrix effect. chromatographyonline.combataviabiosciences.com This effect can either suppress or enhance the analyte signal, leading to inaccurate quantification. nih.gov It is primarily caused by co-eluting endogenous or exogenous components from the sample matrix that interfere with the ionization process of the target analyte in the mass spectrometer's ion source. researchgate.net

Matrix-Matched Calibration Approaches

One of the most common and effective strategies to compensate for matrix effects is the use of matrix-matched calibration standards. drawellanalytical.com This approach involves preparing calibration standards in a blank matrix that is identical or very similar to the sample matrix. nih.govlcms.cz By doing so, the calibration standards and the samples experience similar matrix effects, leading to more accurate quantification. andrewalliance.comresearchgate.netresearchgate.net The effectiveness of this method relies on the availability of a representative blank matrix, which can sometimes be challenging to obtain. nih.gov

Application of Analyte Protectants

In gas chromatography, analyte protectants are compounds added to both the sample extracts and the calibration standards to minimize the interaction of analytes with active sites in the GC system. nih.govresearchgate.net These active sites can cause analyte degradation or adsorption, leading to poor peak shapes and inaccurate results. Analyte protectants, which are typically compounds with multiple hydroxyl groups like sugars and sugar derivatives, work by masking these active sites, thereby improving the chromatographic performance of susceptible analytes. researchgate.neteurl-pesticides.eu This approach can lead to improved peak shapes, lower detection limits, and more accurate quantification. gcms.cz

Table 2: Common Analyte Protectants Used in GC Analysis

Analyte ProtectantFunctionTypical Concentration
SorbitolProtects late-eluting compounds. eurl-pesticides.eu5 mg/mL eurl-pesticides.eu
GulonolactoneEffective for a wide range of pesticides. researchgate.net1 mg/mL nih.gov
EthylglycerolUsed in combination with other protectants. nih.gov10 mg/mL nih.gov

Derivatization Techniques for Enhanced Analytical Performance (e.g., chiral derivatization)

Derivatization is a chemical modification of the analyte to improve its analytical properties. sigmaaldrich.comlibretexts.org In the context of GC analysis, derivatization can be used to increase the volatility and thermal stability of polar compounds, making them more amenable to this technique. jfda-online.com Common derivatization reactions include silylation, acylation, and alkylation. gcms.cz For LC-MS, derivatization can be employed to enhance ionization efficiency. researchgate.net

Chiral derivatization is a specific type of derivatization used to separate enantiomers, which are mirror-image isomers of a chiral compound. This is important when the biological activity or toxicity of a compound is enantiomer-specific. By reacting the enantiomeric mixture with a chiral derivatizing agent, diastereomers are formed, which have different physical properties and can be separated by chromatography.

While the search results did not provide specific examples of derivatization for this compound, the general principles of these techniques are applicable to enhance its analysis in complex matrices should the need arise. For instance, if analyzing for this compound in a matrix where its volatility is a concern for GC analysis, a silylation reaction could be employed to improve its chromatographic behavior.

Method Validation and Quality Control Procedures

Linearity

Linearity assesses the method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standard solutions at different concentrations. The data is then plotted as signal response versus concentration, and a linear regression analysis is performed.

For the analysis of benzophenone and its derivatives, a common acceptance criterion for linearity is a coefficient of determination (R²) greater than 0.99. For instance, in a study developing a method for benzophenone and 17 of its derivatives in paper and cardboard packaging, the linearity was evaluated, and such a criterion would be typical. wiley.com Similarly, a method for analyzing benzophenone and other endocrine disruptors in surface water reported coefficients of determination (R²) greater than 0.99 for all compounds. peerj.com

Table 1: Representative Linearity Data for Benzophenone Derivatives

CompoundConcentration Range (ng/mL)Regression EquationCoefficient of Determination (R²)
Benzophenone10.0 - 500y = mx + c> 0.99
2-Hydroxy-4-methoxybenzophenone1 - 100y = mx + c> 0.995
4-Hydroxybenzophenone5 - 200y = mx + c> 0.99

Note: This table is illustrative and based on typical data for benzophenone derivatives, not specifically this compound.

Recovery

Recovery studies are performed to determine the accuracy of an analytical method. This is achieved by spiking a blank matrix with a known concentration of the analyte and measuring the amount recovered. The recovery is expressed as a percentage of the known amount added. For many applications, acceptable recovery is typically within the range of 80-120%.

In a study on benzophenone derivatives in cereal-based foods, the validation criteria for recovery were set at 70–120%. nih.gov Another study on UV filters in human urine reported target analyte recoveries ranging from 79–113%. mdpi.com

Table 2: Illustrative Recovery Data for Benzophenone Derivatives in a Spiked Matrix

AnalyteSpiked Concentration (ng/g)Measured Concentration (ng/g)Recovery (%)
Benzophenone-15048.597
Benzophenone-35051.0102
4-Hydroxybenzophenone5047.094

Note: This table is illustrative and based on typical data for benzophenone derivatives, not specifically this compound.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the stipulated conditions. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

For repeatability, multiple analyses are performed on the same day by the same analyst. For intermediate precision, the analysis is repeated on different days, by different analysts, or with different equipment. A common acceptance criterion for precision is an RSD of less than 15-20%, depending on the concentration level. A study on benzophenone derivatives in cereals reported intraday and interday RSDs in the ranges of 1.4%–20.8% and 3.2%–23.9%, respectively. nih.gov

Table 3: Example of Precision Data for Benzophenone Derivatives

ParameterConcentration LevelRSD (%)
Repeatability (Intra-day)Low (10 ng/mL)< 15
Medium (50 ng/mL)< 10
High (100 ng/mL)< 5
Intermediate Precision (Inter-day)Low (10 ng/mL)< 20
Medium (50 ng/mL)< 15
High (100 ng/mL)< 10

Note: This table is illustrative and based on typical data for benzophenone derivatives, not specifically this compound.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ are often determined based on the signal-to-noise ratio, with a ratio of 3:1 typically used for LOD and 10:1 for LOQ. A sensitive analytical method for benzophenone-type UV filters and parabens in umbilical cord blood reported low limits of detection in the range of 0.01–0.42 ng/mL. nih.gov Another study on benzophenone and camphor (B46023) UV filters in urine reported limits of quantification between 0.001 and 0.100 ng/mL. mdpi.com

Table 4: Representative LOD and LOQ Values for Benzophenone Derivatives

CompoundLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
Benzophenone0.8710.0
Benzophenone-10.010.05
2,4-Dihydroxybenzophenone0.10.5

Note: This table is illustrative and based on typical data for benzophenone derivatives, not specifically this compound.

Environmental Fate, Transport, and Degradation

Abiotic Transformation Processes

Abiotic transformation encompasses the degradation of a chemical compound in the environment through non-biological pathways. For 3,4',5-Trismethoxybenzophenone, these processes would primarily include hydrolysis, photolysis, and oxidation.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis can be significantly influenced by the pH of the surrounding medium. For ketones, such as benzophenones, hydrolysis of the carbonyl group itself is generally not a significant degradation pathway under typical environmental conditions (pH 4-9). quora.comnih.gov The carbon-carbon bonds of the ketone are stable to hydrolysis. However, the ether linkages of the methoxy (B1213986) groups could potentially undergo hydrolysis under strong acidic or basic conditions, though this is generally a slow process.

While specific hydrolysis data for this compound is not available, the general principles of ketone and ether hydrolysis suggest that it would be stable under environmentally relevant pH conditions. The rate of hydrolysis for many organic compounds follows pseudo-first-order kinetics, and the half-life can be determined at different pH values to understand its persistence. cornell.eduucl.ac.be

Table 1: General Hydrolysis Behavior of Aromatic Ketones

pH RangeExpected Hydrolysis RatePrimary Mechanism
Acidic (pH < 4)Potentially slow hydrolysis of ether linkagesAcid-catalyzed hydrolysis
Neutral (pH 4-9)Generally stableNegligible hydrolysis
Basic (pH > 9)Potentially slow hydrolysis of ether linkagesBase-catalyzed hydrolysis

This table represents expected behavior based on general organic chemistry principles, not specific experimental data for this compound.

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. Benzophenones are, by their nature as UV filters, designed to absorb UV radiation, which can lead to their degradation. mdpi.comresearchgate.net The photostability of benzophenones can vary depending on their specific chemical structure and the environmental matrix. researchgate.netpublish.csiro.au

In aqueous environments, the photodegradation of benzophenones can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by other substances in the water such as humic acids or nitrates. rsc.org For some benzophenone (B1666685) derivatives, direct photolysis is not a major degradation pathway, while indirect photolysis, particularly reaction with hydroxyl radicals, can be significant. mdpi.com The presence of substances like dissolved organic matter can enhance the photodegradation of some benzophenones. rsc.org

In soil, photodegradation is generally slower than in water due to the limited penetration of light. The compound may bind to soil particles, which can either protect it from photolysis or, in some cases, catalyze its degradation.

Specific photolysis rates and half-lives for this compound are not documented. However, studies on other benzophenones, like BP-3, show that they can be photostable under certain conditions but may degrade in the presence of other environmental components. researchgate.netpublish.csiro.au

Table 2: Factors Influencing Photodegradation of Benzophenones

FactorInfluence on Photodegradation RateReference
Wavelength of LightHigher energy (UV) light generally leads to faster degradation. rsc.org
Presence of Photosensitizers (e.g., humic acids)Can increase the rate of indirect photolysis. mdpi.comrsc.org
pHCan affect the chemical species present and their light absorption properties. mdpi.com
Presence of QuenchersCan decrease the rate of photodegradation by deactivating excited states. rsc.org

Oxidation in the environment can be initiated by reactive oxygen species such as hydroxyl radicals (•OH), which are highly reactive and can degrade a wide range of organic compounds. mdpi.com Advanced Oxidation Processes (AOPs), which generate these radicals, have been shown to effectively degrade benzophenone-type UV filters in water treatment settings. mdpi.com

In natural aquatic environments, hydroxyl radicals are formed through photochemical reactions involving dissolved organic matter and nitrate. The reaction of this compound with these oxidants would likely involve attack on the aromatic rings or the methoxy groups, leading to hydroxylated or demethylated products. The specific oxidation pathways and the resulting degradation products for this compound have not been elucidated.

Biotic Transformation Processes

Biotic transformation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a crucial process in determining the ultimate fate of a chemical in the environment.

The biodegradability of benzophenones can vary significantly depending on the specific derivative and the environmental conditions. nih.gov Some benzophenones are considered to be poorly biodegradable. mdpi.com

Under aerobic conditions (in the presence of oxygen), microorganisms can use oxygen to break down organic compounds. Studies on other benzophenone derivatives have shown that some bacterial strains isolated from wastewater treatment plants can utilize them as a carbon source, leading to their degradation. morressier.com The degradation pathways often involve hydroxylation of the aromatic rings. morressier.com

Under anaerobic conditions (in the absence of oxygen), a different set of microorganisms and metabolic pathways are responsible for degradation. For some chlorinated phenols, which share some structural similarities with substituted benzophenones, anaerobic degradation can be a slower process than aerobic degradation. oieau.fr

The presence of three methoxy groups on the aromatic rings of this compound may influence its biodegradability. While specific studies are lacking, research on the biodegradation of other methoxylated aromatic compounds suggests that the cleavage of ether bonds (demethylation) is often a key initial step in their microbial degradation.

Table 3: General Biodegradation Potential of Benzophenone Derivatives

ConditionDegradation PotentialKey Processes
AerobicVariable, often slowHydroxylation, ring cleavage
AnaerobicGenerally slower than aerobicReductive dehalogenation (if applicable), ring cleavage

This table is a generalization for the benzophenone class, and the actual biodegradability of this compound may differ.

Transport Mechanisms in Environmental Compartments

The transport of a chemical in the environment is governed by its physical and chemical properties, such as its water solubility, vapor pressure, and its tendency to partition between different environmental compartments (e.g., water, soil, air, and biota). nih.gov

Benzophenones are generally lipophilic molecules, meaning they have a tendency to associate with organic matter in soil and sediment. nih.gov The octanol-water partition coefficient (Kow) is a key parameter used to predict this behavior. A higher Kow value suggests a greater tendency to adsorb to soil and sediment and to bioaccumulate in organisms. The presence of three methoxy groups in this compound would likely increase its lipophilicity compared to the parent benzophenone molecule.

Therefore, it is expected that this compound would have a moderate to high potential for sorption to soil and sediment, which would limit its mobility in the aqueous phase. nih.gov Transport to groundwater would be less likely for compounds with high sorption potential. Long-range transport through the atmosphere is generally associated with compounds that have a higher volatility, and while data is unavailable for this specific compound, benzophenones as a class are not considered highly volatile. nih.gov

Lack of Environmental Data Precludes Assessment of this compound

A comprehensive review of publicly available scientific literature reveals a significant gap in the knowledge regarding the environmental behavior of the chemical compound this compound (CAS No. 94709-12-3). Despite its availability for research and use in various laboratory applications, no studies detailing its environmental fate, transport, and degradation have been identified. Consequently, a scientifically accurate article adhering to the specified detailed outline cannot be generated at this time.

The requested analysis, covering aspects from soil adsorption dynamics to environmental risk assessment methodologies, requires specific experimental data that is not present in the current body of scientific research. Key missing parameters for this compound include:

Soil Adsorption/Desorption Data: No studies were found that determined the Freundlich isotherm constants (Kf) or the organic carbon-water (B12546825) partitioning coefficient (Koc) for this compound. This information is crucial for understanding its tendency to bind to soil and sediment, which influences its mobility and bioavailability in the environment.

Leaching Potential Metrics: There is no available Groundwater Ubiquity Score (GUS) or similar index to estimate the potential for this compound to leach through the soil profile and contaminate groundwater.

Volatilization Properties: Critical physical-chemical properties such as vapor pressure and Henry's Law constant, which are used to predict the likelihood of volatilization from soil and water surfaces, are not documented for this compound.

Persistence and Degradation Pathways: No research has been published on the environmental persistence (e.g., half-life in soil or water) of this compound. Furthermore, its degradation products and metabolites in environmental systems have not been characterized, making it impossible to compare the persistence of the parent compound with its potential breakdown products.

Environmental Risk Assessment: Without the foundational data on its fate, transport, and toxicity, no specific environmental risk assessments have been conducted for this compound.

While general principles and methodologies for assessing the environmental risk of chemical compounds are well-established, their application requires compound-specific data. Information on related but structurally distinct compounds, such as other benzophenone derivatives, cannot be extrapolated to this compound without introducing significant uncertainty and violating scientific accuracy.

The absence of this critical information underscores the need for future research to characterize the environmental profile of this compound to ensure a comprehensive understanding of its potential impacts. Until such studies are conducted and published, a detailed and accurate assessment as requested cannot be fulfilled.

Future Research Directions and Applications

Development of Novel Therapeutic Lead Compounds

The structural framework of 3,4',5-Trismethoxybenzophenone presents a promising scaffold for the development of new therapeutic agents. As a derivative of resveratrol (B1683913), it has demonstrated enhanced biological effects and a more favorable pharmacokinetic profile, largely attributed to its methoxy (B1213986) groups. researchgate.net

One area of significant interest is its potential in oncology. Research has shown that this compound can inhibit the growth of human hepatocarcinoma cells. researchgate.net This has spurred further investigation into its utility as a foundational structure for creating more potent and selective anticancer drugs. For instance, derivatives incorporating the 3,4,5-trimethoxyphenyl moiety have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.

Furthermore, the 3,4,5-trimethoxyphenyl group is a key pharmacophoric feature in a class of compounds known as tubulin polymerization inhibitors. These agents disrupt the formation of microtubules, which are essential for cell division, making them a valuable target for cancer therapy. The development of novel pyrrolizine derivatives bearing the 3,4,5-trimethoxyphenyl moiety has yielded compounds with significant cytotoxic effects against cancer cells, suggesting their potential as lead compounds for new anticancer treatments.

The versatility of the this compound structure also extends to the development of inhibitors for other critical cellular processes. For example, novel thiadiazole analogues derived from a similar core scaffold have been investigated as inhibitors of caspase-3, an enzyme that plays a crucial role in apoptosis, or programmed cell death.

Therapeutic TargetCompound ClassObserved Effect
Hepatocellular CarcinomaThis compoundGrowth inhibition
Various CancersPyrrolizine derivativesCytotoxicity
Apoptosis RegulationThiadiazole analoguesCaspase-3 inhibition

Exploration of Uncharted Biological Targets and Pathways

Future research will likely delve deeper into the specific molecular interactions of this compound and its derivatives to uncover novel biological targets and signaling pathways. Current studies have already identified several key mechanisms of action.

For example, in human hepatoma cell lines, this compound has been shown to induce a G2/M phase cell cycle arrest, effectively halting cell division at a critical checkpoint. researchgate.net This finding opens the door to investigating the upstream and downstream regulators of this cell cycle arrest, potentially revealing new therapeutic targets.

Moreover, certain derivatives have been found to inhibit not only tubulin polymerization but also multiple oncogenic kinases. These enzymes are often dysregulated in cancer and play a pivotal role in tumor growth and survival. Identifying the specific kinases inhibited by these compounds could lead to the development of more targeted and effective cancer therapies.

The induction of apoptosis is another key biological effect observed with compounds derived from the this compound scaffold. Understanding the precise apoptotic pathways activated by these molecules, whether intrinsic or extrinsic, will be crucial for optimizing their therapeutic efficacy.

Biological ProcessObserved EffectPotential Research Focus
Cell CycleG2/M ArrestIdentification of regulatory proteins
Kinase SignalingInhibition of Oncogenic KinasesProfiling of inhibited kinases
ApoptosisInduction of Programmed Cell DeathElucidation of specific apoptotic pathways

Advancements in Sustainable Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical compounds to minimize environmental impact. Future research will focus on developing more sustainable and efficient methods for producing this compound and its derivatives.

One promising approach is the adoption of greener reaction conditions. For instance, a patented green process for the synthesis of 3,4,5-trimethoxybenzaldehyde, a key precursor, utilizes milder reaction conditions and facilitates solvent recovery and recycling. hilarispublisher.comgoogle.com This method not only improves the product yield but also reduces waste and the use of hazardous substances. hilarispublisher.comgoogle.com

The exploration of alternative, renewable starting materials is another important avenue of research. The photoreduction of benzophenone (B1666685), for example, has been demonstrated using ethanol, a renewable solvent, in the presence of sunlight, offering a more environmentally friendly alternative to traditional methods. hilarispublisher.comresearchgate.netyoutube.com

Furthermore, the development of catalytic systems that are both efficient and environmentally benign is a key goal. This includes the use of biocatalysts, such as enzymes, which can carry out reactions with high specificity under mild conditions. Enzymatic synthesis has been successfully employed for other complex molecules and holds promise for the sustainable production of this compound. researchgate.net

Enhanced Analytical Strategies for Ultra-Trace Detection in Complex Samples

As the applications of this compound and its derivatives expand, so does the need for highly sensitive and selective analytical methods to detect and quantify these compounds at ultra-trace levels in complex biological and environmental matrices.

Current methodologies for the analysis of benzophenone derivatives often employ advanced techniques such as ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). rsc.orgjfda-online.com These methods offer the high resolution and sensitivity required for detecting low concentrations of these compounds in challenging samples like cereals, baby food, and human urine. rsc.orgjfda-online.comnih.govnih.gov

Future research in this area will likely focus on further improving the limits of detection and simplifying sample preparation procedures. The development of novel extraction techniques, such as fabric phase sorptive extraction (FaPEx) and dispersive solid-phase extraction (dSPE), aims to enhance the efficiency of analyte extraction while minimizing solvent consumption. jfda-online.comnih.gov

The use of isotope-labeled internal standards is another critical aspect of developing robust and accurate quantitative methods, as it helps to correct for matrix effects and variations in instrument response. jfda-online.com Continued advancements in mass spectrometry technology, including high-resolution mass spectrometry, will also play a vital role in the unambiguous identification and quantification of this compound and its metabolites in complex samples.

Comprehensive Environmental Impact Studies and Remediation Strategies

The increasing use of benzophenone derivatives in various consumer products necessitates a thorough understanding of their potential environmental impact. nih.gov Future research should focus on comprehensive studies to assess the environmental fate, persistence, and toxicity of this compound.

Studies on other benzophenones have shown that their biodegradability can be influenced by the substitution patterns on the aromatic rings. nih.gov Understanding the biodegradation pathways of this compound under different environmental conditions (e.g., aerobic and anaerobic) is crucial for predicting its environmental persistence. nih.govresearchgate.net

The potential for bioaccumulation in aquatic organisms and the ecotoxicity of this specific compound need to be evaluated. nih.gov Research on other benzophenones has indicated potential adverse effects on various organisms, including algae and daphnia. nih.govhanyang.ac.krbohrium.com

Q & A

Q. What pharmacokinetic parameters are critical for advancing this compound into preclinical development?

  • Answer : Prioritize:
  • Half-life (t₁/₂) : Assess via intravenous/oral administration in rodents.
  • Tissue distribution : Quantify compound levels in target organs (liver, tumors).
  • CYP inhibition potential : Screen against major human isoforms (e.g., 3A4, 2D6) to predict drug-drug interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.